
Comprehensive Spectroscopic Profile: 3,4,5-
Trihydroxycinnamic Acid[1][2][3]

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 3,4,5-Trihydroxycinnamic acid

CAS No.: 6093-59-0

Cat. No.: B1609222 Get Quote

Executive Summary
3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA) is a critical phenylpropanoid metabolite

structurally bridging the cinnamic acid and gallic acid families. Characterized by a highly

oxygenated aromatic core, it exhibits potent antioxidant capacity and serves as a precursor in

the biosynthesis of complex lignins and polyphenols. This technical guide provides a rigorous

spectroscopic reference for researchers, detailing the specific NMR, IR, and UV-Vis signatures

required for definitive structural validation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
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Parameter Data

IUPAC Name
(2E)-3-(3,4,5-Trihydroxyphenyl)prop-2-enoic

acid

Common Names 3,4,5-Trihydroxycinnamic acid; Normacrogol

CAS Registry Number 6093-59-0

Molecular Formula

C

H

O

Molecular Weight 196.16 g/mol

Appearance Off-white to beige crystalline powder

Solubility
Soluble in Methanol, Ethanol, DMSO; slightly

soluble in water

pKa Values

pKa

4.5 (COOH), pKa

8.5-9.0 (Phenolic OH)

Spectroscopic Characterization
UV-Visible Spectroscopy
The electronic absorption spectrum of 3,4,5-tHCA is dominated by

transitions characteristic of the conjugated cinnamoyl chromophore. The presence of three
auxochromic hydroxyl groups on the phenyl ring induces a significant bathochromic (red) shift
compared to unsubstituted cinnamic acid.

Solvent: Methanol (MeOH)

Key Absorption Band (

):325 – 330 nm (Band I, cinnamoyl conjugation)
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Secondary Band:~230 – 240 nm (Band II, benzoyl system)

Extinction Coefficient (

):

18,000 – 22,000 M

cm

at

.

Technical Insight: Under alkaline conditions (pH > 8), the deprotonation of the phenolic hydroxyl

groups results in a further bathochromic shift to 340–360 nm and a hyperchromic effect, useful

for pKa determination assays.

Fourier Transform Infrared (FT-IR) Spectroscopy
The IR spectrum validates the functional group integrity, specifically distinguishing the

carboxylic acid moiety from the phenolic hydroxyls.
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Wavenumber (cm

)
Vibration Mode Assignment

3200 – 3500 O-H Stretch (Broad)
Multiple phenolic OH and

carboxylic OH (H-bonded)

2800 – 3000 C-H Stretch Aromatic and vinylic C-H

1670 – 1690 C=O[1] Stretch -unsaturated carboxylic acid

carbonyl

1620 – 1635 C=C Stretch
Alkenyl double bond

(conjugated)

1510 – 1600 C=C Ring Stretch Aromatic skeletal vibrations

1200 – 1300 C-O Stretch
Phenolic C-O and Carboxylic

C-O

970 – 980 =C-H Bending
Trans-alkene out-of-plane

bending (Diagnostic)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is provided for DMSO-

, the standard solvent for poly-hydroxylated phenolics due to its ability to disrupt intermolecular
hydrogen bonding and solubilize the compound.

H NMR (400 MHz, DMSO-

)
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Chemical Shift
(

, ppm)

Multiplicity Integral Assignment
Structural
Note

12.10 Broad Singlet 1H -COOH

Carboxylic acid

proton

(exchangeable)

8.80 – 9.20 Broad Singlet 3H Ar-OH
Phenolic protons

(3, 4, 5 positions)

7.38
Doublet (

Hz)
1H

H-7 (

)

Vinylic proton

adjacent to ring

6.65 Singlet 2H H-2, H-6

Aromatic protons

(chemically

equivalent)

6.18
Doublet (

Hz)
1H

H-8 (

)

Vinylic proton

adjacent to

carbonyl

Interpretation: The large coupling constant (

Hz) between H-7 and H-8 confirms the (E)-configuration (trans) of the double bond.

The singlet at 6.65 ppm indicates the symmetry of the 3,4,5-trihydroxy substitution

pattern, rendering H-2 and H-6 equivalent.

C NMR (100 MHz, DMSO-

)
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Chemical Shift (

, ppm)
Carbon Assignment Carbon Type

168.2 C-9 (COOH) Carbonyl

146.1 C-3, C-5 Aromatic C-OH (Meta)

145.2
C-7 (

)
Alkene CH

136.5 C-4 Aromatic C-OH (Para)

125.1 C-1 Aromatic C-Alkene

115.8
C-8 (

)
Alkene CH

107.5 C-2, C-6 Aromatic CH

Experimental Protocols
Synthesis via Knoevenagel Condensation
This protocol utilizes a "green" modification of the Knoevenagel condensation, avoiding toxic

pyridine/piperidine in favor of an amino acid catalyst, ensuring high purity for spectroscopic

standards.

Reagents:

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde)

Malonic acid[2][3][4]

L-Proline (Catalyst)[3]

Ethanol (Solvent)[5][3]

Workflow:
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Dissolution: Dissolve 10 mmol of 3,4,5-trihydroxybenzaldehyde and 12 mmol of malonic acid

in 15 mL of ethanol.

Catalysis: Add 1 mmol (10 mol%) of L-Proline.

Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor consumption of aldehyde by TLC

(Mobile phase: Ethyl Acetate/Hexane 3:1).

Work-up: Cool the solution to room temperature. The product may precipitate spontaneously.

If not, reduce volume by rotary evaporation and add cold water.

Purification: Filter the precipitate and wash with cold water/ethanol (9:1). Recrystallize from

hot water or aqueous ethanol to obtain analytical grade 3,4,5-tHCA.

Sample Preparation for NMR
Drying: Dry the sample in a vacuum desiccator over P

O

for 24 hours to remove residual water which can obscure phenolic signals.

Solvation: Weigh ~10 mg of 3,4,5-tHCA into a clean vial. Add 0.6 mL of DMSO-

(99.9% D).

Transfer: Transfer to a 5 mm NMR tube.

Acquisition: Acquire

H NMR with at least 16 scans and a relaxation delay (

) of 2-5 seconds to ensure integration accuracy of the acidic protons.

Visualization of Logic & Workflow
Diagram 1: Synthesis & Structural Verification Pathway
This diagram illustrates the logical flow from precursor selection to final spectroscopic

validation.
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Validation Metrics

3,4,5-Trihydroxybenzaldehyde

Knoevenagel Condensation
(L-Proline/EtOH, Reflux)

Malonic Acid

3,4,5-Trihydroxycinnamic Acid
(Crude)

- CO2, - H2O Recrystallization
(H2O/EtOH) Spectroscopic Validation

1H NMR:
Trans-alkene (J=16Hz)
Symmetric Ring (s, 2H)

Structure

FT-IR:
C=O (1680 cm-1)
OH (3300 cm-1)

Funct. Groups

UV-Vis:
Lambda max ~325 nm

Conjugation

Click to download full resolution via product page

Caption: Synthesis pathway from gallaldehyde to 3,4,5-tHCA with integrated spectroscopic

validation checkpoints.

Diagram 2: Spectroscopic Logic for Identification
This diagram details the decision-making process when interpreting spectral data to confirm the

identity of 3,4,5-tHCA.
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Unknown Sample Spectrum

Check UV-Vis (MeOH) Check FT-IR Check 1H NMR (DMSO-d6)

Lambda max ~ 325-330 nm?

Consistent with
Hydroxycinnamic Scaffold

Yes

Identity Confirmed:
3,4,5-Trihydroxycinnamic Acid

C=O ~1680 & OH ~3300?

Confirm Acid & Phenol

Yes

Doublets J=16Hz
(6.2 & 7.4 ppm)?

Singlet (2H) ~6.65 ppm?

Yes

Confirm Trans-Geometry
& 3,4,5-Substitution

Yes

Click to download full resolution via product page

Caption: Logical decision tree for confirming 3,4,5-tHCA identity using multi-modal

spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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